3-nitro-N-(4-phenoxyphenyl)benzamide
Übersicht
Beschreibung
“3-nitro-N-(4-phenoxyphenyl)benzamide” is a chemical compound with the molecular formula C19H14N2O4. It is also known as ICA-105574 .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “3-nitro-N-(4-phenoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “3-nitro-N-(4-phenoxyphenyl)benzamide” can be found in various databases . The compound has a molecular weight of 334.33.Chemical Reactions Analysis
The compound “3-nitro-N-(4-phenoxyphenyl)benzamide” is known to interact with hERG1 channels . It has been discovered to activate hERG1 by strong attenuation of pore-type inactivation .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of ICA-105574, also known as 3-nitro-N-(4-phenoxyphenyl)benzamide, focusing on its unique applications:
Cardiac Electrophysiology
ICA-105574 has been shown to affect cardiac electrophysiology by inducing a concentration-dependent shortening of action potential duration in isolated guinea pig ventricular cardiac myocytes. This property makes it a valuable tool for studying cardiac function and potentially developing treatments for cardiac arrhythmias .
hERG Channel Activation
The compound is a potent and efficacious hERG channel activator. It potentiates hERG channel activity primarily by removing hERG channel inactivation, which can steeply potentiate current amplitudes more than 10-fold . This application is significant for understanding hERG biophysics and physiology, especially the structural transitions that occur during inactivation .
Pharmacological Research
In pharmacological research, ICA-105574 serves as a novel agent that can prevent the inactivation of hERG potassium channels, which is crucial for drug safety screening and understanding drug-channel interactions .
Biophysical Studies
The compound has been used to study the effects on inactivation of different channel types, providing insights into the biophysical properties of these channels .
Wirkmechanismus
Target of Action
The primary target of ICA-105574 is the hERG potassium channel . The hERG channel plays a critical role in the repolarization of the myocardial action potential . Mutations in the hERG potassium channel are a major cause of long QT syndrome type 2 (LQT2), which can lead to sudden cardiac death .
Mode of Action
ICA-105574 acts as an hERG channel activator . The primary mechanism by which ICA-105574 potentiates hERG channel activity is by removing hERG channel inactivation . This means that ICA-105574 disables the inactivation of the hERG channel, thereby enhancing its activity .
Biochemical Pathways
ICA-105574 affects the potassium ion permeability of the hERG channels . By stabilizing a pattern of interactions similar to gain-of-function SQT1 mutations, ICA-105574 can reverse certain modifications, through an allosteric network linking the binding site to the selectivity filter and the S5P turret helix . This results in the restoration of the channel’s potassium ion permeability .
Pharmacokinetics
The pharmacokinetics of ICA-105574 have been studied in various experimental models. For instance, in anesthetized dogs, ICA-105574 (10 mg/kg) significantly shortened QT and QTc intervals, with a free plasma concentration of approximately 1.7 μM at the point of maximal effect . This suggests that ICA-105574 has a high bioavailability and can reach its target effectively.
Result of Action
The result of ICA-105574’s action is a significant shortening of the QT interval . In cellular models mimicking severe hERG channel mutations (A561V, G628S, and L779P), ICA-105574 restored IKr . This suggests that ICA-105574 can effectively counteract the effects of certain hERG channel mutations.
Eigenschaften
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKBKTVROCPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351981 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(4-phenoxyphenyl)benzamide | |
CAS RN |
316146-57-3 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.